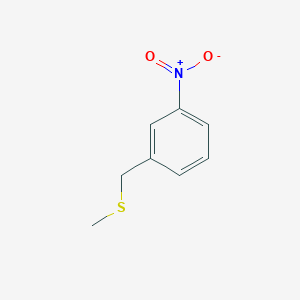

Methyl(3-nitrobenzyl)sulfane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(methylsulfanylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUYCFUSWBGCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Nitrobenzyl Sulfane and Analogous Structures

Direct Carbon-Sulfur (C-S) Bond Formation Strategies

Direct formation of C-S bonds remains the most straightforward approach for synthesizing thioethers. These strategies typically involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile or the coupling of organometallic reagents with sulfur-containing compounds, facilitated by a metal catalyst.

Nucleophilic substitution is a fundamental and widely employed method for C-S bond formation. This approach relies on the reaction between an electron-rich sulfur species (thiolate or sulfide) and an electron-deficient carbon center.

Nucleophilic aromatic substitution (SNAr) provides a pathway to form aryl-sulfur bonds, particularly when the aromatic ring is activated by potent electron-withdrawing groups. wikipedia.orglibretexts.org The nitro group (–NO₂) is an exemplary activating group, especially when positioned ortho or para to a suitable leaving group (e.g., a halide). libretexts.orgpressbooks.pub This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

The SNAr mechanism involves two main steps:

Addition: The nucleophile (e.g., a thiolate, RS⁻) attacks the ipso-carbon, the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the final substituted product.

For the synthesis of an analog like methyl 3-nitrophenyl sulfide (B99878), a compound structurally related to Methyl(3-nitrobenzyl)sulfane, an SNAr reaction could involve reacting 1-chloro-3-nitrobenzene (B92001) with a methylthiolate source. However, the meta-position of the nitro group relative to the leaving group provides less stabilization for the Meisenheimer complex compared to ortho or para substitution, often requiring more forcing reaction conditions. libretexts.orgpressbooks.pub Research has demonstrated the successful synthesis of various substituted methyl o-nitrophenyl sulfides via the nucleophilic substitution of o-nitrochlorobenzenes with methanethiolates, a reaction often catalyzed by a base like triethylamine. researchgate.net

Table 1: Examples of SNAr Reactions for Aryl Sulfide Synthesis

| Aryl Halide | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Sodium Hydroxide | Aqueous solution, room temp | 2,4-Dinitrophenol | High |

| 2-Nitrochlorobenzene | Methanethiolate | Triethylamine, Methanol (B129727) | Methyl 2-nitrophenyl sulfide | Not specified |

Data compiled from multiple sources for illustrative purposes. libretexts.orgresearchgate.net

A more direct and highly efficient method for synthesizing this compound is the alkylation of a thiol with a benzylic halide. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. In this approach, a methylthiolate anion (CH₃S⁻), typically generated by treating methanethiol (B179389) with a base, acts as the nucleophile. This nucleophile attacks the electrophilic benzylic carbon of a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide), displacing the halide leaving group.

The general reaction is as follows: 3-NO₂-C₆H₄-CH₂-Br + CH₃SNa → 3-NO₂-C₆H₄-CH₂-SCH₃ + NaBr

This method is widely applicable for the synthesis of both symmetrical and unsymmetrical thioethers. jmaterenvironsci.comarkat-usa.org The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 pathway. A variety of bases, including sodium hydroxide, potassium carbonate, and sodium hydride, can be used to deprotonate the thiol. jmaterenvironsci.comresearchgate.net A convenient one-pot synthesis of benzyl (B1604629) thioethers has been developed using thiourea (B124793) to generate the thiolate in situ from a benzyl halide, which then reacts with a second benzyl or alkyl halide. arkat-usa.org

Table 2: Synthesis of Thioethers via Alkylation of Thiols

| Thiol | Alkyl Halide | Base | Solvent | Product |

|---|---|---|---|---|

| Methanethiol | 3-Nitrobenzyl Bromide | Sodium Hydroxide | Methanol | This compound |

| Thiophenol | Benzyl Bromide | Potassium Carbonate | Water | Benzyl phenyl sulfide |

Data compiled from multiple sources for illustrative purposes. jmaterenvironsci.comarkat-usa.org

Transition metal catalysis has revolutionized the formation of C-S bonds, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to traditional methods. nih.gov Palladium and copper are the most extensively studied metals for these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-S bonds. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation (or reaction with a thiolate), and reductive elimination. These reactions typically couple aryl or vinyl halides or triflates with thiols. nih.govacs.org

The choice of ligand is crucial for the success of these couplings, with bidentate phosphine (B1218219) ligands such as DPPF (1,1′-bis(diphenylphosphino)ferrocene) and Xantphos being particularly effective. organic-chemistry.orgacs.org These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Early work by Migita reported the palladium-catalyzed thiation of aryl halides, though it required high temperatures. nih.gov Subsequent developments have led to more efficient and practical protocols that tolerate a wide array of functional groups, including nitro groups. organic-chemistry.org

Table 3: Examples of Palladium-Catalyzed C-S Coupling Reactions

| Aryl Halide/Triflate | Thiol | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Thiophenol | Pd(dba)₂/NiXantPhos | NaN(SiMe₃)₂ | 80 |

| 4-Chlorobenzonitrile | 4-tert-Butylthiophenol | Pd₂(dba)₃/DiPPF | NaOtBu | 95 |

Data compiled from multiple sources for illustrative purposes. nih.govorganic-chemistry.org

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, is an economically attractive alternative to palladium-based systems. organic-chemistry.org These reactions typically involve the coupling of aryl halides (most commonly iodides) with thiols. uu.nl The reactions are often promoted by a copper(I) salt, such as CuI. organic-chemistry.org

While early Ullmann reactions required harsh conditions, modern protocols have been developed that proceed under much milder conditions, often facilitated by the use of ligands such as neocuproine (B1678164) or ethylene (B1197577) glycol. nih.govorganic-chemistry.org Ligand-free systems have also been developed, using a simple copper salt in a polar solvent or under neat conditions. uu.nl These methods exhibit good functional group tolerance, allowing for the synthesis of complex aryl sulfides. nih.govsemanticscholar.org

Table 4: Examples of Copper-Catalyzed C-S Coupling Reactions

| Aryl Halide | Thiol | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Thiophenol | CuI/Neocuproine | NaOtBu | 99 |

| 4-Iodotoluene | Dodecanethiol | CuI/Neocuproine | NaOtBu | 92 |

Data compiled from multiple sources for illustrative purposes. organic-chemistry.orguu.nl

Transition Metal-Catalyzed Carbon-Sulfur Cross-Coupling Reactions

Nickel-Catalyzed C-S Bond Formation

Nickel catalysis has emerged as a powerful and economical alternative to palladium-based systems for the construction of carbon-sulfur bonds. researchgate.net These methods are particularly valuable for the synthesis of aryl and benzyl thioethers. A general approach involves the cross-coupling of an aryl or benzyl halide with a thiol or a thiol surrogate in the presence of a nickel catalyst.

Recent advancements have focused on the development of air-stable nickel precatalysts and mild reaction conditions. oup.com For instance, nickel(II) acetate (B1210297) in combination with phosphine ligands such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) has been shown to be effective for the thiolation of aryl nitriles, which could be a potential route to nitro-substituted benzyl thioethers after functional group manipulation. ethz.chethz.ch Another notable development is the decarbonylative C-S coupling, where thioesters are converted to thioethers, expanding the range of accessible substrates. oup.comorganic-chemistry.org

Key features of nickel-catalyzed C-S bond formation include:

Cost-effectiveness: Nickel is a more abundant and less expensive metal compared to palladium. researchgate.net

High functional group tolerance: Many nickel-based catalytic systems are compatible with a wide range of functional groups, which is crucial for the synthesis of complex molecules. ethz.chnih.gov

Versatility: These methods can be applied to a variety of substrates, including aryl halides, triflates, and nitriles. ethz.chresearchgate.net

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Ni(OAc)₂ / PnBu₃ or dppb | Aryl thioesters | Air-stable Ni(II) catalyst, decarbonylative synthesis. | oup.com |

| Ni(0) / dcype | Aryl nitriles and aryl thioethers | Reversible functional group metathesis. | ethz.ch |

| NiCl₂(dppp) | Aryl esters/amides and thiols | Decarbonylative thioetherification. | nih.gov |

Other Catalytic Systems for Thioether Synthesis

While nickel catalysis is a significant area of research, other transition metals also play a crucial role in thioether synthesis. researchgate.net

Palladium-catalyzed C-S coupling , often referred to as the Migita or Buchwald-Hartwig amination-type coupling, is a well-established and highly reliable method for the formation of aryl thioethers. nih.govthieme-connect.com These reactions typically employ a palladium catalyst with a phosphine ligand and a base to couple aryl halides or triflates with thiols. thieme-connect.de

Copper-catalyzed C-S coupling , a variation of the Ullmann condensation, is another widely used method. nih.gov Copper-based systems are often advantageous due to the low cost of the metal. researchgate.net Recent developments have focused on using ligands to improve the efficiency and substrate scope of these reactions. thieme-connect.com

Cobalt and Rhodium-catalyzed systems have also been explored for C-S bond formation, offering alternative reactivity and substrate compatibility. nih.gov

| Metal Catalyst | Typical Reaction | Advantages | Reference |

|---|---|---|---|

| Palladium | Migita or Buchwald-Hartwig type cross-coupling | High reliability and broad substrate scope. | nih.govthieme-connect.com |

| Copper | Ullmann-type condensation | Low cost of the metal catalyst. | nih.govthieme-connect.com |

| Cobalt/Rhodium | Cross-coupling reactions | Alternative reactivity and selectivity. | nih.gov |

Metal-Free Carbon-Sulfur Cross-Coupling Methodologies

In recent years, there has been a growing interest in developing metal-free C-S bond-forming reactions to address concerns about the cost and toxicity of transition metals. rsc.org These methods often rely on the use of unique reagents or reaction conditions to facilitate the coupling.

One prominent approach involves the use of visible light to promote the C-S cross-coupling through intermolecular charge transfer. nih.gov This method avoids the need for a metal catalyst and can often be carried out under mild conditions. Other metal-free strategies include the use of strong bases or oxidants to activate the substrates. rsc.orgresearchgate.net For instance, tert-butoxide-mediated cross-coupling reactions have been developed for benign organic transformations. researchgate.net

Utilization of Sulfur Transfer Reagents in Thioether Synthesis

The use of malodorous and volatile thiols in thioether synthesis can be problematic. To circumvent this issue, various sulfur transfer reagents have been developed. These reagents serve as an odorless and stable source of sulfur.

Examples of sulfur transfer reagents include:

N-Thiophthalimides: These can be used as direct thiolating surrogates in nickel-catalyzed cross-electrophile coupling reactions. researchgate.net

Thiosulfonates: These can react with Grignard reagents or be used in nickel-catalyzed reductive coupling reactions to form sulfides. organic-chemistry.orgorganic-chemistry.org

Dithiocarbamates: These have been used as a green organosulfur source in copper-catalyzed reactions to synthesize benzyl phenyl sulfides. thieme-connect.com

Bunte salts (S-alkyl, S-aryl, and S-vinyl thiosulfate (B1220275) sodium salts): These readily prepared salts react with Grignard reagents to produce sulfides. organic-chemistry.org

Strategic Modification of Existing Benzylic and Nitroaromatic Scaffolds

An alternative to forming the C-S bond directly is to start with a molecule that already contains the desired benzylic and/or nitroaromatic framework and then introduce the methylthio group through functional group interconversion or functionalization of the benzylic position.

Functional Group Interconversion on the Aromatic Ring

This strategy involves modifying a pre-existing nitroaromatic compound. For instance, a compound with a 3-nitrobenzyl scaffold could be synthesized, and then the methylthio group could be introduced at a later stage. While direct functionalization of the aromatic ring at a specific position can be challenging, methods involving ortho-nitrobenzyl groups are well-documented, particularly in the context of photolabile protecting groups. nih.govresearchgate.net These studies provide insights into the reactivity and modification of nitrobenzyl systems.

Benzylic Position Functionalization for Sulfide Formation

A common and effective method for the synthesis of benzylic sulfides involves the functionalization of the benzylic position. rsc.orgrsc.org This can be achieved through the reaction of a benzylic halide or alcohol with a sulfur nucleophile.

From Benzylic Halides: The reaction of a 3-nitrobenzyl halide (e.g., bromide or chloride) with sodium thiomethoxide is a straightforward and widely used method for the synthesis of this compound. This is a classic SN2 reaction. acsgcipr.org

From Benzylic Alcohols: Benzylic alcohols can be converted to thioethers through dehydrative thioetherification. chemrevlett.com This can be catalyzed by various acids or metal catalysts. For example, trichloroacetonitrile (B146778) (TAPC) has been used as an efficient catalyst for the reaction of benzylic alcohols with thiols under metal-free and solvent-free conditions. organic-chemistry.org

| Starting Material | Reagent | Method | Reference |

|---|---|---|---|

| 3-Nitrobenzyl halide | Sodium thiomethoxide | Nucleophilic substitution (Sₙ2) | acsgcipr.org |

| 3-Nitrobenzyl alcohol | Methanethiol with TAPC catalyst | Dehydrative thioetherification | organic-chemistry.org |

| Phosphinic acid thioesters and benzyl Grignard reagents | Grignard reagent | Substitution reaction at the sulfur | rsc.orgrsc.org |

Selective Reduction of Nitro Groups in Sulfide Precursors

The selective reduction of an aromatic nitro group to an amine is a critical transformation in organic synthesis, providing a gateway to a wide array of functionalized molecules. However, when the precursor molecule, such as this compound, also contains a sulfide (thioether) linkage, this transformation becomes challenging. Sulfide groups are known to poison many traditional noble metal catalysts (e.g., Palladium, Platinum) used for hydrogenation, leading to catalyst deactivation and incomplete reactions. Therefore, developing chemoselective methods that can reduce the nitro group while leaving the sulfide moiety intact is of significant interest.

A variety of reagents and catalytic systems have been explored to achieve this selectivity. Traditional methods often rely on stoichiometric reductants like tin(II) chloride or iron powder in acidic media. chemrxiv.org More contemporary approaches utilize specific catalytic systems that are tolerant to sulfur. For instance, iron(III) oxide-MgO catalysts with hydrazine (B178648) hydrate (B1144303) have been shown to efficiently reduce sulfur-containing aromatic nitro compounds to their corresponding amines in good to excellent yields. chemrxiv.org

Another effective strategy involves the use of low-valent sulfur reagents, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaHS). chemrxiv.orgrsc.orgnih.gov These reagents are particularly useful for selectively reducing one nitro group in dinitroarenes and are generally compatible with sulfide functionalities. organic-chemistry.org The Zinin reaction, which employs sulfides or polysulfides as reductants, is a classic example of this approach. rsc.org

Recent advancements have also highlighted metal-free reduction systems. The combination of tetrahydroxydiboron (B82485) [B₂(OH)₄] with water has been shown to mediate the reduction of nitro aromatics under mild conditions with good functional group tolerance, including halogens and carbonyl groups, suggesting potential compatibility with sulfide groups. organic-chemistry.org Similarly, a system using B₂(OH)₄ as the reductant and 4,4′-bipyridine as an organocatalyst can achieve rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. acs.org

The table below summarizes various catalytic systems and their performance in the selective reduction of nitroaromatics, highlighting conditions that may be applicable to sulfide-containing precursors.

Interactive Data Table: Catalytic Systems for Selective Nitro Group Reduction

| Catalyst System | Reductant | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Iron(III) oxide-MgO | Hydrazine hydrate | Ethanol | 82 | High activity and stability for sulfur-containing nitroaromatics. chemrxiv.org |

| Sodium Sulfide (Na₂S) | - | Ethanol/Water | Reflux | Chemoselective for aromatic nitro groups; tolerates sulfides. rsc.orgorganic-chemistry.org |

| Tin(II) Chloride (SnCl₂) | - | Ethanol | Reflux | Mild method, compatible with many reducible groups. organic-chemistry.org |

| B₂(OH)₄ / 4,4'-bipyridine | - | Isopropanol | Room Temp | Metal-free, rapid (5 min), and highly chemoselective. acs.org |

| Au/TiO₂ | Et₃SiH | Dioxane | 80 | Heterogeneous transfer hydrogenation with good selectivity. nih.gov |

| Silver Nanoparticles (β-CD modified) | NaBH₄ | Water | Room Temp | Selectively reduces nitro group in the presence of halogens. nih.gov |

Sustainable and Green Chemistry Approaches in Sulfide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing sulfides like this compound, these principles are applied through the development of cleaner reaction media, the use of renewable feedstocks, and the design of advanced, sustainable catalysts.

Traditional methods for synthesizing thioethers often employ volatile and toxic organic solvents, which contribute significantly to chemical waste. nih.gov A major focus of green chemistry is to replace these solvents with more environmentally friendly alternatives or to eliminate them entirely.

Solvent-free synthesis , also known as neat or solid-state reaction, is an ideal green approach as it minimizes solvent-related waste. chemistryviews.org Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions, often leading to shorter reaction times and higher yields. For example, the direct synthesis of allylic thioethers from allylic alcohols and thiols can be achieved without any catalyst or solvent under microwave conditions. researchgate.net Mechanochemical synthesis, which uses mechanical energy (e.g., ball milling) to induce reactions, is another promising solvent-free technique for preparing various metal and organic sulfides. doaj.orgrepec.org Additionally, solid acid catalysts, such as silica (B1680970) alumina, have been used to effectively synthesize thioethers from alcohols and thiols under solvent-free conditions, with the only byproduct being water. rsc.orgbenthamdirect.com

When a solvent is necessary, the focus shifts to environmentally benign systems .

Water : As a non-toxic, non-flammable, and abundant solvent, water is a highly attractive medium for organic synthesis. nih.govchemrxiv.org The development of water-soluble catalysts and surfactant technology, which forms micelles to create "nanoreactors" in water, has enabled many reactions, including C-S bond formation, to be performed in aqueous media. mdpi.com

Ionic Liquids (ILs) : These are organic salts that are liquid at or near room temperature. Their negligible vapor pressure, thermal stability, and tunable properties make them "designer solvents." chemrxiv.org Basic ionic liquids have been used as both the catalyst and solvent for the synthesis of sulfur-containing heterocycles like 2-aminothiophenes. chemrxiv.org

Deep Eutectic Solvents (DESs) : DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They share many of the beneficial properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. researchgate.net DESs based on choline (B1196258) chloride and other components have been successfully used as reaction media for the synthesis of metal sulfides and for the extractive desulfurization of fuels. chemrxiv.orgnih.gov

Interactive Data Table: Green Solvents for Sulfide Synthesis

| Solvent Type | Example(s) | Key Advantages | Application Example |

|---|---|---|---|

| Solvent-Free | Microwave, Ball Milling | Minimizes waste, high atom economy, often faster reactions. | Direct synthesis of allylic thioethers from alcohols and thiols. researchgate.net |

| Water | H₂O | Non-toxic, non-flammable, abundant, inexpensive. | Michael additions of sulfur nucleophiles to acrylamides. researchgate.net |

| Ionic Liquids | [BMIM]OH | Low volatility, high thermal stability, recyclable. | Synthesis of 2-aminothiophenes via Gewald reaction. chemrxiv.org |

| Deep Eutectic Solvents | Choline Chloride/Urea | Low cost, biodegradable, simple preparation. | "All-in-one" reactant, solvent, and template for metal sulfide synthesis. chemrxiv.org |

Utilizing carbon dioxide (CO₂), a greenhouse gas, as a C1 building block for the synthesis of value-added chemicals is a paramount goal of green chemistry. mdpi.com While the formation of C-C, C-N, and C-O bonds using CO₂ is well-established, its integration into C-S bond formation is a more nascent but rapidly developing field. oaepublish.com

Recent breakthroughs have demonstrated novel pathways for CO₂-mediated C-S bond construction:

Electrochemical Synthesis : Electrocatalysis offers a green route to drive reactions using renewable electricity. Researchers have shown that CO₂ can be coupled with small sulfur-containing molecules like sulfite (B76179) (SO₃²⁻) on copper-based heterogeneous catalysts to form C-S bonds, producing compounds such as hydroxymethanesulfonate. researchgate.netchemrxiv.org In these systems, a key intermediate formed from CO₂ reduction is attacked by the sulfur nucleophile to create the C-S bond. chemrxiv.org

Photochemical Methods : Visible light can be used to drive the carboxylation of C-S bonds. In a catalyst-free system, aryl thiols can react with CO₂ under irradiation from 365 nm LEDs to produce aryl carboxylic acids, demonstrating the cleavage and functionalization of a C-S bond with CO₂. researchgate.netdoaj.orgrepec.orgnih.gov Mechanistic studies suggest the reaction proceeds via a carbon dioxide radical anion (CO₂•⁻). doaj.orgrepec.org

Base-Catalyzed Cyclocarbonylation : Organic bases, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can catalyze the reaction of 2-aminothiophenols with CO₂ to synthesize benzothiazolones. This process involves the activation of CO₂ by the base, followed by an intramolecular cyclization that forms a C-S bond. mdpi.com

These emerging methodologies represent a significant step towards a circular carbon economy by transforming a waste product into a valuable chemical feedstock for organosulfur compounds.

The sustainable reduction of nitroaromatics relies on the development of advanced catalytic systems that are efficient, selective, recyclable, and utilize green reductants and conditions. Traditional methods often use stoichiometric, toxic metal reductants (e.g., Fe, Sn, Zn) that generate large amounts of waste. rsc.orgrsc.org Modern catalysis research focuses on overcoming these limitations.

Nanocatalysts : Noble metal nanoparticles (e.g., Au, Ag, Pd) supported on materials like TiO₂, Al₂O₃, or mesoporous carbon offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. nih.govresearchgate.netstmjournals.inresearchgate.net This allows for lower catalyst loadings and milder reaction conditions. For example, supported gold nanoparticles can effectively catalyze the selective transfer hydrogenation of nitro compounds using organosilanes as mild reducing agents. nih.gov

Photocatalysts : Heterogeneous photocatalysis uses semiconductor materials (e.g., TiO₂, CdS) to harness light energy (visible or UV) to drive chemical reactions. rsc.orgchemistryviews.orgbenthamdirect.com This approach is particularly green as it can proceed under mild conditions, often using alcohols or water as hydrogen sources, thereby avoiding strong reducing agents like NaBH₄. rsc.orgrsc.org Metal-Organic Frameworks (MOFs) containing photoactive components, such as Ni(II)-porphyrin, have been developed as recyclable, visible-light-responsive photocatalysts for nitro reduction. acs.org

Biocatalysts : Enzymes, or biocatalysts, offer unparalleled selectivity under mild, aqueous conditions. ox.ac.ukresearchgate.net Nitroreductase enzymes can perform the six-electron reduction of a nitro group to an amine. google.com Advanced systems couple these enzymes with methods to regenerate necessary cofactors. For instance, a heterogeneous biocatalyst has been developed where a hydrogenase enzyme is immobilized on carbon black; it uses H₂ at atmospheric pressure to reduce the nitro group, eliminating the need for expensive cofactors and showcasing excellent functional group tolerance. chemrxiv.orgox.ac.uk Photoenzymatic systems that use light and photocatalysts like chlorophyll (B73375) to drive the enzymatic reduction represent a frontier in sustainable synthesis. nih.gov

Metal-Free Catalysts : To avoid the cost and potential toxicity of metal catalysts, researchers are exploring metal-free alternatives. Phosphorus-doped carbon nanotubes have been shown to activate hydrogen under mild conditions for the efficient and selective reduction of nitroaromatics. rsc.org Systems based on tetrahydroxydiboron (B₂(OH)₄) can reduce nitroarenes using water as the solvent and hydrogen source, representing a very green approach. organic-chemistry.orgscite.ai

These advanced catalytic systems are crucial for developing the next generation of sustainable chemical manufacturing processes, enabling the clean and efficient synthesis of amino compounds from nitro precursors.

Reactivity and Mechanistic Investigations of Methyl 3 Nitrobenzyl Sulfane

Chemical Reactivity Modulated by the Nitro Group

The nitro group is a powerful electron-withdrawing group that profoundly influences the chemical behavior of the entire molecule. Its effects are transmitted through both inductive and resonance mechanisms, altering the reactivity of the aromatic ring and enabling specific reaction pathways.

The nitro group exerts a strong electron-withdrawing effect on the benzene (B151609) ring through both induction and resonance. libretexts.orgminia.edu.eg This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. libretexts.orgquora.com The nitrogen atom of the nitro group carries a formal positive charge, which inductively withdraws electron density from the ring. minia.edu.eg Furthermore, the nitro group participates in resonance, delocalizing the ring's π-electrons and creating a partial positive charge on the ortho and para positions. vedantu.com

Table 1: Influence of Substituents on Benzene Ring Reactivity towards Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -NO₂ | Strongly Deactivating | Meta |

| -CH₂SCH₃ | Weakly Activating | Ortho, Para |

| -Cl | Weakly Deactivating | Ortho, Para |

| -OH | Strongly Activating | Ortho, Para |

This table provides a general comparison of the electronic effects of various substituents on the reactivity of a benzene ring.

Nitroaromatic compounds have emerged as versatile substrates in cross-coupling reactions, where the nitro group acts as a leaving group. eurekaselect.com This "denitrative coupling" offers an alternative to traditional cross-coupling reactions that often rely on organohalides. researchgate.netnsmsi.ir These reactions can be catalyzed by various transition metals, including palladium, copper, and rhodium, or can proceed under metal-free conditions. nsmsi.iracs.org

For a molecule like methyl(3-nitrobenzyl)sulfane, the nitro group could potentially be replaced by various other functional groups through denitrative coupling. For example, palladium-catalyzed methodologies allow for the coupling of nitroarenes with terminal alkynes (a denitrative Sonogashira-type coupling) or with arylboronic acids to form biaryls (a denitrative Suzuki-Miyaura coupling). researchgate.netrsc.org Copper-catalyzed systems have been developed for denitrative C-S bond formations, coupling nitroarenes with thiophenols. acs.org

The mechanism of these reactions typically involves the cleavage of the C-NO₂ bond, often facilitated by a transition metal catalyst. researchgate.net For instance, in palladium-catalyzed reactions, the catalytic cycle is often initiated by the oxidative addition of the nitroarene to the palladium complex. researchgate.net

While the nitro group deactivates the aromatic ring towards electrophilic attack, it strongly activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com This is because the electron-withdrawing nature of the nitro group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

For an SNAr reaction to occur, a good leaving group on the aromatic ring is also required. In this compound, there isn't an obvious leaving group on the ring itself. However, if a leaving group such as a halide were present at the ortho or para position relative to the nitro group, the compound would be highly susceptible to nucleophilic attack. wikipedia.orglibretexts.org The nitro group at the meta position, as in this compound, offers less stabilization for the Meisenheimer complex compared to ortho or para substitution. libretexts.org Therefore, nucleophilic aromatic substitution on the ring of this compound itself is less likely unless other activating groups or different reaction mechanisms, such as the benzyne (B1209423) mechanism, are involved. libretexts.org

Transformations and Reaction Pathways at the Sulfane Sulfur Center

The sulfur atom in the methylsulfane group of this compound is a key center of reactivity. Its nucleophilic character allows it to participate in a range of chemical transformations.

The sulfur atom in a thioether (sulfane) is significantly more nucleophilic than the oxygen atom in an ether, despite being less basic. libretexts.orgmsu.edulibretexts.org This enhanced nucleophilicity allows the sulfur atom in this compound to react with various electrophiles. For example, sulfides readily react with alkyl halides in SN2 reactions to form sulfonium (B1226848) salts. libretexts.orglibretexts.org

The general reactivity of the sulfur atom can be represented by the following reaction:

R-S-CH₃ + E⁺ → [R-S⁺(E)-CH₃]

Where E⁺ is an electrophile. The resulting sulfonium salt can then undergo further reactions. The formation of benzyl (B1604629) thioethers can be achieved through various catalytic methods, including copper-catalyzed reactions of benzyl alcohols with thiols. rsc.orgrsc.orgresearchgate.net The synthesis of benzylic sulfides can also be accomplished through metal-free and solvent-free conditions. organic-chemistry.org

Table 2: Comparison of Nucleophilicity and Basicity of Sulfur and Oxygen Compounds

| Compound Type | Nucleophilicity | Basicity |

| Thiol (R-SH) | More Nucleophilic | More Acidic (Weaker Base) |

| Alcohol (R-OH) | Less Nucleophilic | Less Acidic (Stronger Base) |

| Thioether (R-S-R) | More Nucleophilic | Less Basic |

| Ether (R-O-R) | Less Nucleophilic | More Basic |

This table highlights the general trends in the nucleophilicity and basicity of analogous sulfur and oxygen compounds. msu.edumasterorganicchemistry.com

The cleavage of a thioether by a thiol typically requires activation of the thioether, for example, by oxidation of the sulfur to a sulfoxide (B87167) or sulfone, which makes the carbon adjacent to the sulfur more electrophilic and susceptible to nucleophilic attack by a thiol. The presence of the electron-withdrawing nitro group on the benzyl ring in this compound could potentially influence the stability of intermediates in such reactions, but specific mechanistic details would require further investigation.

Controlled Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide and sulfone. This transformation is a fundamental reaction in organosulfur chemistry, often utilized to modify the electronic properties and steric profile of the sulfur-containing moiety. mdpi.com The selective oxidation of sulfides to sulfoxides without further oxidation to sulfones can be challenging, as overoxidation is a common side reaction. nih.gov

A variety of oxidizing agents can be employed for these transformations, with hydrogen peroxide (H₂O₂) being a common "green" oxidant due to its environmentally benign byproduct, water. nih.govjsynthchem.com The selectivity of the oxidation can often be controlled by the choice of catalyst, solvent, and reaction conditions such as temperature and reaction time. nih.govorganic-chemistry.org

For the selective conversion of sulfides to sulfoxides, reagents like hydrogen peroxide in combination with a catalyst are frequently used. acs.orgorganic-chemistry.org For instance, a silica-based tungstate (B81510) catalyst has been shown to be effective for the selective oxidation of various sulfides to sulfoxides using 30% H₂O₂ at room temperature. acs.org Metal-free conditions, such as using hydrogen peroxide in glacial acetic acid, have also been developed to achieve high yields of sulfoxides. nih.gov

To achieve the complete oxidation of sulfides to sulfones, stronger oxidizing agents or more forcing reaction conditions are typically required. organic-chemistry.org Reagents such as excess hydrogen peroxide, often in the presence of a suitable catalyst like tantalum carbide or niobium carbide, can drive the reaction to the sulfone stage. organic-chemistry.orgorganic-chemistry.org Other oxidizing systems, such as urea-hydrogen peroxide with phthalic anhydride (B1165640), have also been employed for the clean conversion of sulfides to sulfones. organic-chemistry.org The choice of catalyst can be crucial in determining the final product; for example, tantalum carbide catalysis with H₂O₂ favors sulfoxide formation, while niobium carbide catalysis under similar conditions yields the sulfone. organic-chemistry.org

Below is an interactive data table summarizing typical conditions for the controlled oxidation of sulfides.

| Transformation | Reagent(s) | Catalyst/Solvent | Product |

| Sulfide (B99878) to Sulfoxide | Hydrogen Peroxide (30%) | Silica-based Tungstate | Methyl(3-nitrobenzyl)sulfoxide |

| Sulfide to Sulfoxide | Hydrogen Peroxide (30%) | Glacial Acetic Acid | Methyl(3-nitrobenzyl)sulfoxide |

| Sulfide to Sulfone | Hydrogen Peroxide (excess) | Niobium Carbide | Methyl(3-nitrobenzyl)sulfone |

| Sulfide to Sulfone | Urea-Hydrogen Peroxide | Phthalic Anhydride | Methyl(3-nitrobenzyl)sulfone |

Sulfur-Directed Carbon-Hydrogen (C-H) Activation and Cyclization Processes

The sulfur atom in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. This strategy has emerged as a powerful tool for the construction of complex molecular scaffolds. rsc.org In these processes, the sulfur atom coordinates to a metal center, positioning the catalyst to selectively activate a typically inert C-H bond, often at the ortho-position of the benzyl ring.

This directed C-H activation can be followed by a cyclization reaction, where a new ring is formed. For instance, in the presence of a suitable coupling partner like an alkyne, a cascade reaction can occur, leading to the formation of sulfur-containing heterocyclic compounds. rsc.org The versatility of this approach is enhanced by the use of various transition metals, with rhodium, ruthenium, and cobalt catalysts being particularly effective. rsc.org

The sulfoxide group, which can be readily prepared from the sulfide, is also a well-established directing group for C-H functionalization. nih.gov Chiral sulfoxides have been utilized to achieve enantioselective C-H activation, enabling the synthesis of chiral organosulfur compounds. nih.gov

Mechanistically, these reactions often involve the formation of a metallacycle intermediate. For example, in a cobalt-catalyzed reaction, the thioamide can coordinate to the cobalt center through the sulfur atom, leading to the formation of a seven-membered S-chelated cobaltacycle. chemrxiv.org This intermediate can then undergo further transformations, such as a 6π-electrocyclization, to yield the final cyclized product. chemrxiv.org The ability of sulfur to act as a directing group provides a regioselective and efficient pathway for the synthesis of complex sulfur-containing molecules that would be challenging to access through traditional synthetic methods. rsc.orgnih.gov

Reactivity of the Benzylic Methylene (B1212753) Unit

The methylene group (—CH₂—) situated between the phenyl ring and the sulfur atom in this compound is known as the benzylic position. This position exhibits enhanced reactivity due to its proximity to the aromatic ring. libretexts.org

Generation and Reactivity of Benzylic Radicals

The benzylic C-H bonds in this compound are weaker than typical alkyl C-H bonds, making them susceptible to homolytic cleavage to form a benzylic radical. masterorganicchemistry.com This increased stability is attributed to the resonance delocalization of the unpaired electron over the adjacent aromatic ring. masterorganicchemistry.comfiveable.me Benzylic radicals can be generated under thermal or photochemical conditions, or through the use of radical initiators. fiveable.me

The presence of the nitro group on the benzene ring can influence the generation and reactivity of the benzylic radical. For instance, nitrobenzyl compounds are known to undergo photochemical reactions where an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group can occur, leading to the formation of an aci-nitro intermediate. acs.org This process can ultimately lead to cleavage of the bond at the benzylic position. researchgate.net

Once formed, the benzylic radical can participate in a variety of reactions. It can be trapped by oxidizing or reducing agents to form the corresponding carbocation or carbanion, respectively. acs.org These benzylic radicals can also undergo substitution and elimination reactions. fiveable.me The specific reaction pathway is dependent on the reaction conditions and the presence of other reagents. fiveable.me

Electrophilic and Nucleophilic Reactions at the Benzylic Carbon

The benzylic carbon in this compound can undergo both electrophilic and nucleophilic reactions. The reactivity is largely governed by the stability of the intermediates formed.

Electrophilic Reactions: Reactions that proceed through a benzylic carbocation intermediate are facilitated by the resonance stabilization provided by the adjacent aromatic ring. chemistrysteps.com This stabilization allows for unimolecular substitution (Sₙ1) and elimination (E1) reactions to occur more readily at the benzylic position compared to a non-benzylic carbon. chemistrysteps.com For example, a leaving group at the benzylic position can depart to form a resonance-stabilized benzylic carbocation, which can then be attacked by a nucleophile.

Nucleophilic Reactions: The benzylic carbon is also susceptible to direct attack by nucleophiles in bimolecular substitution (Sₙ2) reactions. chemistrysteps.com While the presence of the adjacent sulfur atom and the bulky nitrobenzyl group might introduce some steric hindrance, the electronic effects of the aromatic ring can still influence the reactivity. Furthermore, the benzylic position can be deprotonated under strongly basic conditions to form a benzylic carbanion, which can then react with electrophiles. The stability of this carbanion is also enhanced by resonance delocalization into the phenyl ring.

Elucidation of Reaction Mechanisms and Pathway Intermediates

Application of Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. synmr.in In the context of reactions involving this compound, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can provide valuable insights into reaction pathways and the structures of intermediates. synmr.innih.gov

Deuterium labeling is frequently used to determine whether a particular C-H bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com For example, by replacing the hydrogen atoms on the benzylic methylene group of this compound with deuterium, one could study whether reactions at this position, such as oxidation or radical formation, exhibit a KIE. princeton.edu The magnitude of the KIE can provide information about the transition state of the reaction. Deuterated solvents can also be used to probe the involvement of the solvent in a reaction, for instance, as a source of protons. synmr.in

Carbon-13 labeling can be used to follow the carbon skeleton of the molecule during a reaction. nih.gov By selectively enriching a specific carbon atom with ¹³C, its position in the products can be determined using ¹³C NMR spectroscopy. nih.gov This is particularly useful in complex rearrangements or cyclization reactions to map out the connectivity of the atoms in the final products.

Oxygen-18 labeling can be employed to investigate the mechanism of the oxidative transformations of the sulfur atom. For instance, by using H₂¹⁸O₂ as the oxidant, one can determine whether the oxygen atom in the resulting sulfoxide or sulfone originates from the peroxide. researchgate.net This can help to distinguish between different possible oxidation mechanisms. The incorporation of ¹⁸O can be detected by mass spectrometry or by observing the isotope shift in the ¹³C NMR spectrum of the carbon atom attached to the oxygen. acs.org

Identification of Transient Species Using Trapping Agents

In the study of reaction mechanisms involving this compound, the direct observation of transient species is often challenging due to their high reactivity and short lifetimes. Consequently, the use of trapping agents is a crucial strategy to intercept these fleeting intermediates, providing indirect but compelling evidence for their existence. The primary transient species anticipated in reactions of this compound, particularly under conditions conducive to Pummerer-type rearrangements, is the corresponding thionium (B1214772) ion.

The general approach involves conducting the reaction in the presence of a nucleophilic trapping agent that can effectively compete with other reactants or solvent molecules to capture the electrophilic intermediate. The structure of the resulting trapped product provides valuable information about the structure of the transient species.

Key Findings from Trapping Experiments:

While specific studies on this compound are not extensively documented, research on analogous benzylic sulfoxides provides a strong basis for predicting the outcomes of such experiments. The central intermediate that is targeted for trapping is the thionium ion, generated by the activation of the sulfoxide precursor of this compound.

A variety of nucleophiles can serve as effective trapping agents for the electrophilic thionium ion. These include electron-rich aromatic compounds, alkenes, and various heteroatomic nucleophiles. The choice of trapping agent is critical and depends on the specific reaction conditions and the reactivity of the thionium ion.

Table 1: Representative Trapping Agents and Expected Products for Transient Species from this compound

| Trapping Agent | Structure of Trapping Agent | Expected Trapped Product |

|---|---|---|

| Anisole | C₆H₅OCH₃ | 1-(Methoxymethylsulfanyl)-4-methoxy-2-nitrobenzene |

| Indole | C₈H₇N | 3-((3-Nitrobenzyl)thiomethyl)-1H-indole |

| Cyclohexene | C₆H₁₀ | 1-((3-Nitrobenzyl)thio)-2-(acetoxy)cyclohexane* |

*In the context of a Pummerer rearrangement using acetic anhydride, where acetate (B1210297) also acts as a nucleophile.

The data presented in the table are illustrative of the types of products that would be expected from trapping experiments. The successful isolation and characterization of these products would serve as strong evidence for the formation of a thionium ion intermediate in reactions involving the activated sulfoxide of this compound.

Mechanistic Insights from Intermediates in Pummerer-Type Rearrangements and Related Processes

The Generally Accepted Mechanism Proceeds Through the Following Steps:

Activation of the Sulfoxide: The reaction is initiated by the acylation of the sulfoxide oxygen atom by the activating agent (e.g., acetic anhydride), forming an acyloxysulfonium salt. This activation enhances the leaving group ability of the oxygen moiety.

Formation of a Sulfonium Ylide: A base, typically the acetate ion generated in the first step, abstracts a proton from the α-carbon (the benzylic carbon in this case), leading to the formation of a sulfonium ylide.

Generation of the Thionium Ion: The sulfonium ylide undergoes a rapid elimination of the acyloxy group, resulting in the formation of a resonance-stabilized thionium ion. This electrophilic species is the central intermediate in the Pummerer rearrangement. wikipedia.org The presence of the electron-withdrawing nitro group on the benzene ring is expected to destabilize the carbocation character of the benzylic position, thereby influencing the rate of this step.

Nucleophilic Attack: The thionium ion is then captured by a nucleophile present in the reaction mixture. In a conventional Pummerer rearrangement, the acetate ion acts as the nucleophile, attacking the α-carbon to yield the final α-acetoxy thioether product.

Table 2: Key Intermediates in the Pummerer-Type Rearrangement of Methyl(3-nitrobenzyl)sulfoxide

| Intermediate | General Structure | Role in the Mechanism |

|---|---|---|

| Acyloxysulfonium salt | [ArCH₂S(OAc)CH₃]⁺ | Activated sulfoxide |

| Sulfonium ylide | ArCH=S⁺(OAc⁻)CH₃ | Precursor to the thionium ion |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling molecular characteristics with high accuracy. These methods allow for a comprehensive exploration of the molecule's potential energy surface and electronic properties.

Molecular structure optimization is a computational process aimed at finding the geometry of a molecule that corresponds to the lowest energy, known as the global minimum on the potential energy surface. For Methyl(3-nitrobenzyl)sulfane, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

The conformational landscape of this compound is primarily defined by the rotational freedom around the C(aryl)-CH₂ and CH₂-S bonds. Theoretical studies on analogous molecules like thioanisole (B89551) and benzyl (B1604629) methyl sulfide (B99878) suggest that the orientation of the methylsulfanyl group relative to the aromatic ring is a key determinant of stability. researchgate.netacs.orgnist.gov A relaxed scan of the potential energy surface would likely reveal several stable conformers corresponding to local minima, with the geometry optimization process identifying the most energetically favorable conformation. The optimized structure provides the foundation for all subsequent property calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C(aryl)-NO₂ | 1.485 |

| N-O | 1.221 | |

| C(benzyl)-S | 1.835 | |

| S-C(methyl) | 1.809 | |

| Bond Angles (°) | O-N-O | 124.5 |

| C(aryl)-C(benzyl)-S | 112.8 | |

| C(benzyl)-S-C(methyl) | 101.5 | |

| Dihedral Angles (°) | C-C-C(benzyl)-S | ~90 |

| C(benzyl)-S-C(methyl)-H | ~60 |

The distribution of electron density within a molecule is a key indicator of its chemical reactivity. Regions with high electron density are susceptible to electrophilic attack, whereas regions of low electron density are prone to nucleophilic attack. quora.com Mulliken population analysis is one method used to estimate the partial atomic charges on each atom in a molecule, providing a quantitative picture of electron distribution. wikipedia.org

For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly polarize the molecule. nih.gov This leads to a decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. Consequently, the oxygen atoms of the nitro group and the sulfur atom, with its lone pairs, are predicted to be the most electron-rich centers. The carbon atom attached to the nitro group and the benzylic carbon are expected to be relatively electron-deficient. This charge distribution suggests that electrophiles will preferentially attack the oxygen and sulfur atoms, while nucleophiles may target the electron-poor regions of the aromatic ring. nih.govresearchgate.net

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| S | -0.150 |

| O (of NO₂) | -0.385 |

| N (of NO₂) | +0.550 |

| C (attached to NO₂) | +0.180 |

| C (benzyl) | -0.210 |

| C (methyl) | -0.350 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

In this compound, the HOMO is expected to be primarily localized on the methylsulfanyl group (due to the sulfur lone pairs) and the π-system of the benzene (B151609) ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient nitro group and the π* orbitals of the aromatic ring. researchgate.netrhhz.net The presence of both an electron-donating-capable sulfur atom and a strong electron-withdrawing nitro group suggests a relatively moderate HOMO-LUMO gap. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. scholarsresearchlibrary.com

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -7.95 |

| E(LUMO) | -2.85 |

| Energy Gap (ΔE) | 5.10 |

| Ionization Potential (I ≈ -E(HOMO)) | 7.95 |

| Electron Affinity (A ≈ -E(LUMO)) | 2.85 |

| Global Hardness (η = (I-A)/2) | 2.55 |

| Global Softness (S = 1/2η) | 0.196 |

| Electronegativity (χ = (I+A)/2) | 5.40 |

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure picture. wikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify intramolecular delocalization and hyperconjugative interactions by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory, represented by the stabilization energy, E(2). nih.govbohrium.com

For this compound, significant intramolecular interactions are expected. A primary interaction would involve the delocalization of electron density from the sulfur atom's lone pairs (nS) into the antibonding π* orbitals of the adjacent aromatic ring (nS → πC-C). This interaction stabilizes the molecule and indicates the electron-donating tendency of the sulfur atom. Another important interaction would be the charge transfer from the π orbitals of the benzene ring to the antibonding π orbitals of the nitro group (πC-C → π*N-O), which is characteristic of nitroaromatic compounds and contributes to their unique electronic properties.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) S | π(C1-C6) | 15.5 | Hyperconjugation (Sulfur lone pair delocalization) |

| π(C1-C6) | π(C2-C3) | 20.1 | Intra-ring π-delocalization |

| π(C3-C4) | π*(N-O) | 8.5 | Hyperconjugation (Ring to Nitro group) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgchemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Red or yellow regions indicate negative potential (electron-rich), which are attractive to electrophiles, while blue regions indicate positive potential (electron-poor), attractive to nucleophiles. Green areas represent neutral potential. wolfram.com

In the MEP map of this compound, the most intense red region, indicating the most negative potential, is expected to be localized over the oxygen atoms of the nitro group. tandfonline.comresearchgate.net This is the most probable site for electrophilic attack. The sulfur atom would also exhibit a region of negative potential, though likely less intense than that of the nitro group's oxygens. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the aromatic ring and the methyl group, indicating their susceptibility to nucleophilic interactions. The MEP map thus provides a clear, visual guide to the molecule's reactive behavior.

| Parameter | Predicted Location | Predicted Potential (kcal/mol) |

|---|---|---|

| V(min) (Most Negative) | Above the Oxygen atoms of the NO₂ group | -35.0 |

| V(max) (Most Positive) | Around the aromatic H-atoms | +25.0 |

Advanced Spectroscopic Property Prediction and Experimental Correlation

Quantum chemical methods are highly effective in predicting various spectroscopic properties, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netscirp.org These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. While direct experimental spectra for this compound are not available for correlation, theoretical spectra can be calculated based on its optimized geometry.

Theoretical IR vibrational frequencies can be computed, which correspond to the characteristic stretching and bending modes of the molecule's functional groups. For instance, strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group would be predicted, alongside vibrations for C-H, C=C aromatic, and C-S bonds.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts would reflect the electronic environment of each nucleus. For example, the aromatic protons near the electron-withdrawing nitro group would be expected to appear at a higher chemical shift (downfield) compared to those further away. The benzylic and methyl protons would have distinct, predictable chemical shifts. Comparing such predicted spectra with future experimental data would be the ultimate validation of the theoretical model.

| Spectroscopic Data | Assignment | Predicted Value |

|---|---|---|

| IR Frequencies (cm⁻¹) | NO₂ asymmetric stretch | ~1530 |

| NO₂ symmetric stretch | ~1350 | |

| C=C aromatic stretch | ~1610 | |

| C-S stretch | ~700 | |

| ¹H NMR (ppm) | Aromatic Protons (H2, H4, H5, H6) | 7.5 - 8.2 |

| Benzylic Protons (-CH₂-) | ~3.8 | |

| Methyl Protons (-CH₃) | ~2.1 | |

| ¹³C NMR (ppm) | Aromatic C-NO₂ | ~148 |

| Aromatic Carbons | 122 - 140 | |

| Benzylic Carbon (-CH₂-) | ~38 | |

| Methyl Carbon (-CH₃) | ~16 |

Theoretical Infrared (IR) and Raman Spectroscopy

Theoretical calculations, often employing density functional theory (DFT), have been instrumental in predicting the vibrational spectra of molecules. These computational methods can determine the frequencies and intensities of IR and Raman bands, which correspond to the vibrational modes of the molecule.

Key expected vibrational regions would include:

Aromatic C-H stretching vibrations: Typically observed above 3000 cm⁻¹.

Asymmetric and symmetric stretching of the NO₂ group: Expected to appear in the regions of approximately 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are often strong absorptions in the IR spectrum.

C-C stretching vibrations within the benzene ring: Occurring in the 1600-1400 cm⁻¹ region.

CH₂ and CH₃ stretching and bending vibrations: Found in the 3000-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions.

C-S stretching vibrations: Generally weak and appearing in the 800-600 cm⁻¹ range.

The following table represents a hypothetical set of significant calculated vibrational frequencies based on computational studies of similar compounds, illustrating what a theoretical analysis would yield.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | 3105 | IR, Raman |

| Asymmetric NO₂ Stretch | 1528 | IR |

| Symmetric NO₂ Stretch | 1347 | IR |

| Aromatic C=C Stretch | 1610, 1585, 1475 | IR, Raman |

| CH₂ Scissoring | 1465 | IR |

| CH₃ Asymmetric Bending | 1440 | IR |

| CH₃ Symmetric Bending | 1380 | IR |

| C-N Stretch | 850 | IR, Raman |

| C-S Stretch | 730 | Raman |

Note: This data is illustrative and based on typical vibrational frequencies for the functional groups present.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (¹H and ¹³C NMR)

Computational methods are also widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. acs.org These predictions are valuable for assigning experimental spectra and confirming molecular structures. acs.org The chemical shift of a nucleus is highly sensitive to its local electronic environment.

For this compound, theoretical calculations would predict the chemical shifts for the distinct proton and carbon atoms in the molecule. The electron-withdrawing nature of the nitro group is expected to have a significant deshielding effect on the protons and carbons of the benzene ring, particularly those at the ortho and para positions relative to the nitro group.

The predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons. The aromatic region would likely exhibit a complex splitting pattern due to the meta-substitution.

The predicted ¹³C NMR spectrum would show separate signals for the methyl carbon, the benzylic methylene carbon, and the six carbons of the benzene ring. The carbon atom attached to the nitro group would be significantly downfield (deshielded).

Below are interactive tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, derived from computational models.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| -SCH₃ | 2.15 |

| -CH₂- | 3.80 |

| Aromatic H (ortho to NO₂) | 8.10 |

| Aromatic H (para to NO₂) | 7.65 |

| Aromatic H (ortho to CH₂SMe) | 7.50 |

| Aromatic H (meta to both) | 7.45 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| -SCH₃ | 15.5 |

| -CH₂- | 38.0 |

| Aromatic C-NO₂ | 148.5 |

| Aromatic C-CH₂SMe | 140.0 |

| Aromatic C (ortho to NO₂) | 122.0 |

| Aromatic C (para to NO₂) | 129.5 |

| Aromatic C (ortho to CH₂SMe) | 135.0 |

| Aromatic C (meta to both) | 121.0 |

Note: These chemical shift values are illustrative and represent typical predictions from computational software.

Advanced Analytical Methodologies in Organosulfur Research

Chromatography-Mass Spectrometry Hybrid Techniques

Hybrid techniques that couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry are indispensable in the analysis of organosulfur compounds. The choice between liquid or gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds. For a molecule like Methyl(3-nitrobenzyl)sulfane, which is expected to have low volatility, HPLC would be the separation method of choice. When coupled with high-resolution mass spectrometry (HRMS), this technique allows for the precise determination of the elemental composition of the molecule and its fragments.

In the context of organosulfur compounds, HPLC is often performed using reverse-phase columns (e.g., C18), where a polar mobile phase is used to elute compounds from a nonpolar stationary phase. For the analysis of benzyl (B1604629) sulfides, gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is a common approach. The detection by mass spectrometry, typically using electrospray ionization (ESI), would provide information on the molecular ion and its fragmentation pattern. For instance, in the analysis of benzyl sulfate, a related compound, LC-MS/MS analysis in negative ion mode reveals the precursor ion [M-H]⁻ at m/z 187.0071. nih.gov The fragmentation of this ion provides structural information. Similarly, for this compound, ESI-MS would be expected to generate a protonated molecule [M+H]⁺ in positive ion mode, which could then be subjected to tandem mass spectrometry (MS/MS) to study its fragmentation pathways. The high resolving power of instruments like quadrupole time-of-flight (QTOF) mass spectrometers is essential for separating isobaric interferences and confirming elemental compositions. acs.orgmdpi.com

The table below illustrates typical parameters for HPLC-MS analysis of related organosulfur compounds.

| Parameter | Value/Condition |

| Chromatography | Reverse-phase HPLC |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Positive or Negative Ion Mode |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself may have limited volatility, GC-MS could be applicable for the analysis of related, more volatile organosulfur compounds or potential degradation products. Techniques such as direct thermal desorption (DTD)-GC-MS can be employed for the analysis of semi-volatile compounds in complex matrices. mdpi.com

In a typical GC-MS analysis of a related compound like benzyl methyl sulfide (B99878), the molecule is introduced into a heated injection port, vaporized, and separated on a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum displays the molecular ion and a series of fragment ions that are characteristic of the molecule's structure. For benzyl methyl sulfide (C8H10S, molecular weight 138.23), the mass spectrum shows a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion (C7H7⁺), which is a characteristic fragment of benzyl-containing compounds. nih.govnist.gov The molecular ion peak is observed at m/z 138. nih.gov For this compound, a similar fragmentation pattern would be expected, with a characteristic tropylium-like ion, along with fragments indicating the loss of the nitro group (NO₂) and the methylthio group (SCH₃).

The table below summarizes typical GC-MS parameters for the analysis of related volatile organosulfur compounds.

| Parameter | Value/Condition |

| Chromatography | Gas Chromatography (GC) |

| Column | Capillary column (e.g., DB-5) |

| Injection Mode | Split/Splitless or Direct Thermal Desorption |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Total Ion Chromatogram (TIC) and Mass Spectrum |

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a molecule. For a comprehensive understanding of this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with high-resolution mass spectrometry, is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the complete molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons. Based on data for the analogous compound 3-nitrotoluene, the aromatic protons would appear in the downfield region, typically between 7.4 and 8.1 ppm, with splitting patterns determined by their coupling with neighboring protons. chemicalbook.com The presence of the electron-withdrawing nitro group at the meta position influences the chemical shifts of the aromatic protons. The methylene protons adjacent to the sulfur atom and the aromatic ring would likely appear as a singlet around 3.7 ppm, similar to the methylene protons in benzyl methyl sulfide. The methyl protons of the sulfane group would also be expected to be a singlet, appearing further upfield, likely around 2.0 ppm, as seen in benzyl methyl sulfide. chemicalbook.com

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For 3-nitrotoluene, the aromatic carbons resonate between 121 and 148 ppm, and the methyl carbon appears around 21 ppm. spectrabase.com For this compound, the aromatic carbons would show similar shifts, with the carbon attached to the nitro group being the most downfield. The methylene carbon and the methyl carbon would have characteristic chemical shifts, which can be predicted based on the spectra of related compounds like benzyl phenyl sulfide. chemicalbook.com

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 8.1 | m | Aromatic (H-2, H-4) |

| ¹H | ~ 7.5 | m | Aromatic (H-5, H-6) |

| ¹H | ~ 3.7 | s | CH₂ (benzyl) |

| ¹H | ~ 2.0 | s | CH₃ (methyl) |

| ¹³C | ~ 148 | s | Aromatic (C-NO₂) |

| ¹³C | ~ 121-135 | d | Aromatic (CH) |

| ¹³C | ~ 38 | t | CH₂ (benzyl) |

| ¹³C | ~ 15 | q | CH₃ (methyl) |

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the nitro group, the aromatic ring, and the C-S bond.

The most prominent features in the IR spectrum would be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). These typically appear in the regions of 1550-1500 cm⁻¹ and 1365-1300 cm⁻¹, respectively. researchgate.net The presence of an aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region, usually between 800 and 600 cm⁻¹.

The table below lists the expected characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1365 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-H (CH₂ and CH₃) | Stretch | 2980 - 2850 |

| C-S | Stretch | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. This allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₈H₉NO₂S), the calculated exact mass is 183.0378. HRMS would be able to confirm this mass with high precision (typically within 5 ppm). Upon ionization, the molecule will undergo fragmentation, and HRMS can also provide accurate mass measurements for the fragment ions, which aids in elucidating the fragmentation pathways.

As discussed in the GC-MS section, a key fragmentation pathway for benzyl-containing compounds is the formation of the tropylium ion (C₇H₇⁺, m/z 91.0548). For nitroaromatic compounds, characteristic losses include the loss of NO (30 Da) and NO₂ (46 Da). researchgate.net In the case of this compound, fragmentation could involve the loss of the methylthio radical (•SCH₃, 47 Da) or the nitro group. The systematic study of the fragmentation of organosulfur compounds by tandem mass spectrometry reveals that the loss of sulfur-containing fragments like S, HS•, and H₂S can be indicative of the sulfur's chemical environment. researchgate.net

The following table presents some of the expected key ions and their accurate masses that could be observed in the high-resolution mass spectrum of this compound.

| Ion | Formula | Calculated m/z | Interpretation |

| [M]⁺• | C₈H₉NO₂S⁺• | 183.0378 | Molecular Ion |

| [M - NO₂]⁺ | C₈H₉S⁺ | 137.0425 | Loss of nitro group |

| [M - SCH₃]⁺ | C₇H₆NO₂⁺ | 136.0399 | Loss of methylthio radical |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion |

Specialized Spectroscopic Detectors and Techniques

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organosulfur compounds. However, universal detectors like the Flame Ionization Detector (FID) often lack the required selectivity. To overcome this, several sulfur-specific detectors have been developed, offering enhanced sensitivity and specificity.

Sulfur Chemiluminescence Detector (SCD) : The SCD is renowned for its high specificity and sensitivity for sulfur-containing compounds. In this detector, compounds eluting from the GC column are combusted in a hydrogen-rich flame to form sulfur monoxide (SO). This SO radical then reacts with ozone (O₃) in a reaction cell, producing excited sulfur dioxide (SO₂). As the excited SO₂ relaxes to its ground state, it emits light (chemiluminescence) in a specific wavelength range (280-420 nm), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of sulfur in the sample. A key advantage of the SCD is its equimolar response, meaning the detector's response is proportional to the number of sulfur atoms, regardless of the compound's structure. This simplifies quantification, especially in complex mixtures. It also exhibits no signal quenching from co-eluting hydrocarbons. iiste.orgua.ptchromatographyonline.com

Flame Photometric Detector (FPD) : The FPD is another widely used sulfur-specific detector. It operates by burning sulfur-containing compounds in a hydrogen-rich flame. This process excites sulfur species, which then emit light at a characteristic wavelength (around 394 nm) as they return to the ground state. An optical filter is used to isolate this specific wavelength, and a photomultiplier tube measures the light intensity. While robust and less expensive than the SCD, the FPD can suffer from quenching effects, where the presence of co-eluting hydrocarbons can suppress the sulfur signal. gcms.cz The pulsed flame photometric detector (PFPD) is an advancement that offers improved sensitivity and selectivity over the conventional FPD. researchgate.net

Atomic Emission Detector (AED) : The AED is a powerful and versatile element-specific detector. It works by passing the eluent from the GC column through a high-energy helium plasma, which atomizes all compounds and excites the resulting atoms. Each element emits light at its own characteristic wavelengths. A spectrometer with a photodiode array detects these atomic emission lines, allowing for the simultaneous detection and quantification of multiple elements, including sulfur (at 181 nm), carbon, nitrogen, and halogens. researchgate.net The AED provides excellent selectivity and is not subject to hydrocarbon quenching. youtube.comindianchemicalsociety.com It is considered a highly reliable instrument for both routine quality control and research laboratories. indianchemicalsociety.comnih.gov

Table 1: Comparison of Specialized GC Detectors for Organosulfur Analysis

| Detector Feature | Sulfur Chemiluminescence Detector (SCD) | Flame Photometric Detector (FPD) | Atomic Emission Detector (AED) |

| Principle | Chemiluminescence from SO + O₃ reaction | Emission from excited sulfur species in a flame | Atomic emission from excited atoms in helium plasma |

| Selectivity | Very High for Sulfur | Good for Sulfur and Phosphorus | Very High, element-specific |

| Sensitivity | Picogram (pg) level | Nanogram (ng) to pg level | Picogram (pg) level |

| Response | Equimolar and Linear | Non-linear, requires calibration for each compound | Equimolar and Linear |

| Quenching | No hydrocarbon quenching | Susceptible to hydrocarbon quenching | No hydrocarbon quenching |

| Versatility | Sulfur-specific | Primarily for S and P | Multi-element detection |

Sophisticated Sample Preparation and Pretreatment Methods for Organosulfur Analysis

Effective sample preparation is a critical step to isolate organosulfur compounds from complex matrices, remove interferences, and concentrate the analytes to levels suitable for detection. A wide array of modern extraction and cleanup techniques are employed in organosulfur research. gcms.cz

Extraction Techniques (e.g., SPE, SPME, LLE, ATPS, DLLME, dSPE, ITEX, MAE, PLE, SBSE, SFE, USAEME)

The choice of extraction technique depends on the analyte's properties (e.g., volatility, polarity), the sample matrix, and the subsequent analytical method.